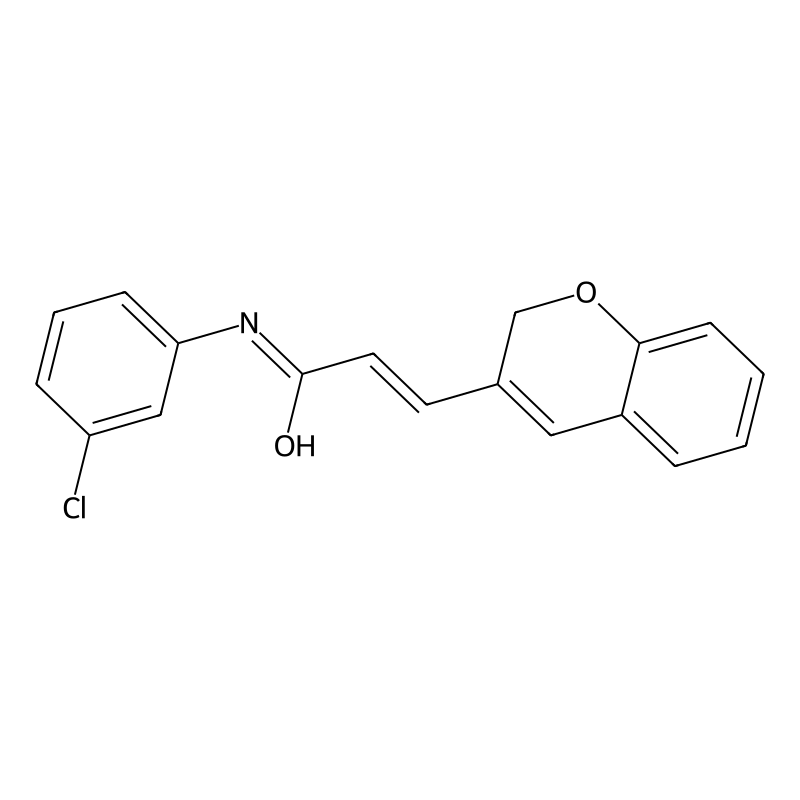

(2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Structural features and potential applications

The molecule possesses several functional groups commonly associated with various biological activities:

- Alkenyl group (C=C): This functional group can participate in various reactions, including Michael addition reactions: and Diels–Alder reactions: , potentially leading to interactions with biomolecules.

- Chlorophenyl group: The presence of chlorine can influence the molecule's lipophilicity, potentially affecting its ability to interact with cell membranes.

- Amide group (C=O-NH): Amides are known for their hydrogen bonding capabilities, which can be crucial for interactions with proteins and other biomolecules.

- Chromen-3-yl group: This group is a core structure found in several naturally occurring compounds with diverse biological activities, including flavones: and isoflavones: .

These features suggest that (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide could potentially be investigated for various biological activities, such as:

- Enzyme inhibition: The molecule's functional groups might enable it to interact with the active sites of enzymes, potentially leading to their inhibition.

- Antioxidant activity: The presence of the chromen-3-yl group, often associated with antioxidant properties, could warrant exploration of this potential application.

- Anticancer properties: Certain chromen derivatives have been explored for their anticancer properties, and this molecule could be investigated for similar activity.

(2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide is a compound characterized by its unique structural features, which include a chlorophenyl group and a chromenyl moiety. Its molecular formula is , with a molecular weight of approximately 320.80 g/mol. The compound exhibits properties typical of chalcones, a class of compounds known for their diverse biological activities and potential therapeutic applications.

The compound's structure consists of an enamide functional group, which contributes to its reactivity and interaction with biological targets. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its bioavailability and pharmacokinetics in biological systems.

- Electrophilic Aromatic Substitution: The chlorophenyl ring can participate in electrophilic substitution reactions, allowing for further functionalization.

- Michael Addition: The enamine structure can act as a nucleophile in Michael addition reactions, reacting with α,β-unsaturated carbonyl compounds.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

These reactions highlight the compound's potential as a versatile intermediate in organic synthesis.

Research indicates that (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide possesses significant biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit antimicrobial effects against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents .

- Antioxidant Activity: The compound has been evaluated for its antioxidant properties, indicating its ability to scavenge free radicals and protect cells from oxidative stress .

- Anticancer Activity: Preliminary studies suggest that compounds similar to (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide may possess anticancer properties, making them candidates for further investigation in cancer therapy .

The synthesis of (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide can be achieved through several methods:

- Condensation Reaction: A common approach involves the condensation of 3-chloroaniline with 3-acetylcoumarin under basic conditions to form the desired enamide.python

# General reaction scheme3-Chloroaniline + 3-Acetylcoumarin → (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide - Microwave-Assisted Synthesis: This method enhances reaction rates and yields by utilizing microwave irradiation, providing an environmentally friendly alternative for synthesizing this compound .

(2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has several potential applications:

- Pharmaceutical Development: Due to its antimicrobial and antioxidant properties, this compound could be explored for developing new drugs targeting infections or oxidative stress-related diseases.

- Research Tool: As a model compound, it may serve as a reference in studies investigating the structure-activity relationship of chalcone derivatives.

- Agricultural Chemistry: Its antimicrobial properties could also be beneficial in agricultural applications as a natural pesticide or fungicide.

Interaction studies involving (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide have focused on its binding affinity to various biological targets:

- Protein Binding Studies: Investigations into how this compound interacts with proteins involved in disease pathways could reveal mechanisms underlying its biological activity.

- Molecular Docking Studies: Computational studies may help predict how (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide binds to specific receptors or enzymes, providing insights into its mode of action.

Several compounds share structural similarities with (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide. Here is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (E)-N-(4-bromo-3-chlorophenyl)-4-methylbutanamide | C13H14BrClN | Contains bromine; larger alkane chain | Antimicrobial |

| (E)-N-(4-methoxyphenyl)-4-methylbutanamide | C14H17NO | Methoxy group enhances solubility | Antioxidant |

| (E)-N-(4-fluorophenyl)-4-methylbutanamide | C13H14FN | Fluorine substitution affects reactivity | Anticancer |

The uniqueness of (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide lies in its specific combination of the chromenyl structure with the chlorophenyl group, which may enhance its biological activity compared to other derivatives.